2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one
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Overview
Description
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one is an organic compound that features a benzenesulfonyl group attached to a cyclopropyl ring, which is further substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one typically involves multiple steps, including the formation of the cyclopropyl ring, introduction of the trimethylsilyl group, and attachment of the benzenesulfonyl group. Common reagents used in these reactions include cyclopropyl halides, trimethylsilyl chloride, and benzenesulfonyl chloride. The reactions are often carried out under anhydrous conditions and may require the use of catalysts or specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one involves its interaction with molecular targets and pathways. The benzenesulfonyl group can participate in various chemical reactions, while the cyclopropyl ring and trimethylsilyl group contribute to the compound’s stability and reactivity. These structural features enable the compound to interact with specific enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzenesulfonyl)-1-cyclopropylpropan-1-one: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one: Similar structure but with an ethanone backbone instead of propanone.
2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}butan-1-one: Features a butanone backbone, leading to variations in chemical behavior.
Uniqueness
The presence of the trimethylsilyl group in 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one imparts unique properties, such as increased stability and reactivity. This makes the compound particularly valuable in synthetic chemistry and other research applications.
Properties
CAS No. |
80945-29-5 |
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Molecular Formula |
C16H24O3SSi |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-[2-(trimethylsilylmethyl)cyclopropyl]propan-1-one |
InChI |
InChI=1S/C16H24O3SSi/c1-12(20(18,19)14-8-6-5-7-9-14)16(17)15-10-13(15)11-21(2,3)4/h5-9,12-13,15H,10-11H2,1-4H3 |
InChI Key |
YKFSPZOHYHIVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CC1C[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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